Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine
CAS No.: 478308-93-9
Cat. No.: VC2895630
Molecular Formula: C60H66Cl2N4O4P2Ru
Molecular Weight: 1141.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478308-93-9 |
|---|---|
| Molecular Formula | C60H66Cl2N4O4P2Ru |
| Molecular Weight | 1141.1 g/mol |
| IUPAC Name | bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine |
| Standard InChI | InChI=1S/C46H50N2O4P2.C14H16N2.2ClH.Ru/c1-27-13-14-38(34(8)18-27)54(37-23-32(6)17-33(7)24-37)40-26-42(50-10)48-46(52-12)44(40)43-39(25-41(49-9)47-45(43)51-11)53(35-19-28(2)15-29(3)20-35)36-21-30(4)16-31(5)22-36;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h13-26H,1-12H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.1.../s1 |
| Standard InChI Key | JUYGEXXTNKRRNM-ODQAEMFESA-L |
| Isomeric SMILES | CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl |
| SMILES | CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl |
Introduction
Synthetic Routes and Preparation Methods
General Synthetic Approach
The synthesis of Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine involves a multi-step process that requires precision and careful handling due to the air-sensitive nature of phosphine ligands. The general synthetic pathway typically begins with the preparation of the individual ligand components, followed by their sequential coordination to the ruthenium center .
The synthesis typically involves:
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Preparation of the phosphane ligands through reactions of appropriate halophosphines with organometallic reagents
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Synthesis of the dimethoxypyridine components through established pyridine functionalization methods
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Coupling of these components to create the bidentate or tridentate phosphane ligand frameworks
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Coordination of the prepared ligands to a ruthenium precursor, often ruthenium dichloride
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Introduction of the chiral (1R,2R)-1,2-diphenylethane-1,2-diamine component through ligand displacement reactions
These reactions are typically conducted under inert atmosphere conditions, using dry and degassed solvents to prevent oxidation of the phosphine components .
Laboratory-Scale Synthesis
On a laboratory scale, the synthesis is conducted with careful attention to stoichiometry and reaction conditions. The procedures often employ Schlenk techniques or gloveboxes to maintain an oxygen-free environment. The general procedure involves the dissolution of the ruthenium precursor in an appropriate solvent (often dichloromethane or toluene), followed by the addition of the phosphane ligands and the diamine component .
Purification typically involves recrystallization or chromatographic techniques, with careful attention to exclude oxygen during these processes. The final product is often stored under inert gas to maintain its integrity and catalytic activity.
Industrial Production Considerations
Scale-up of the synthesis presents several challenges, including:
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Maintaining air-free conditions on a larger scale
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Ensuring reproducible quality and purity of the catalyst
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Optimizing reaction parameters for improved yield and efficiency
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Developing cost-effective purification procedures
Industrial production would likely employ specialized equipment designed for handling air-sensitive materials, along with continuous flow systems to enhance efficiency and safety during the synthesis process.
Structural Characterization and Properties
Physical Properties
The physical properties of Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine include its appearance as a solid compound, typically with a characteristic color that reflects its ruthenium content. The compound exhibits limited solubility in water but is generally soluble in organic solvents such as dichloromethane, chloroform, and toluene.
Spectroscopic Characterization
Characterization of the compound typically involves multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) to confirm the structure and purity
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Infrared (IR) spectroscopy to identify characteristic functional groups
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Mass spectrometry to verify the molecular weight and fragmentation pattern
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X-ray crystallography to establish the three-dimensional structure and coordination geometry
The ³¹P NMR spectrum is particularly informative, as it provides insights into the coordination environment of the phosphane ligands and their interaction with the ruthenium center.
| Property | Bis(3,5-dimethylphenyl)... Ru Complex | Related Ru-DPEN Catalysts |
|---|---|---|
| Physical State | Solid | Solid |
| Color | Characteristic (typically red-brown) | Varies (often red, orange, or brown) |
| Solubility | Soluble in chlorinated solvents and aromatic hydrocarbons | Similar solubility profile |
| Air Stability | Sensitive, especially in solution | Varying degrees of sensitivity |
| Thermal Stability | Moderate | Moderate to high |
| Optical Rotation | Specific to (1R,2R) configuration | Depends on chiral components |
| Coordination Geometry | Octahedral around Ru | Typically octahedral |
Catalytic Applications in Asymmetric Synthesis
Asymmetric Reduction of Ketones and Imines
One of the primary applications of ruthenium complexes containing the (1R,2R)-1,2-diphenylethane-1,2-diamine ligand is the asymmetric reduction of ketones and imines . These reactions proceed through a well-established mechanism involving hydride transfer from the catalyst to the prochiral substrate, resulting in the formation of alcohols or amines with high enantiomeric excess.
The specific structural features of Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine suggest that it would excel in such transformations, with the bulky phosphane ligands providing additional steric control that could enhance selectivity.
Enantioselective Alkylation Reactions
Ruthenium complexes bearing chiral diamine ligands have also demonstrated efficacy in enantioselective alkylation reactions. Research on related complexes has shown their ability to catalyze the alkylation of secondary phosphines . The reaction proceeds through the formation of nucleophilic phosphido intermediates, which then undergo selective alkylation.
The temperature dependence of these reactions is noteworthy, with some catalysts showing unusual behavior where enantioselectivity increases at higher temperatures—contrary to typical observations in asymmetric catalysis . This phenomenon might also apply to our compound of interest, though specific studies would be needed to confirm this.
Applications in Pharmaceutical Synthesis
The potential applications of Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine in pharmaceutical synthesis are significant. Ruthenium catalysts bearing the (1R,2R)-1,2-diphenylethane-1,2-diamine ligand have been employed in the industrial synthesis of pharmaceutically important target molecules .
The high enantioselectivity achievable with these catalysts makes them valuable tools for the preparation of single-enantiomer drugs, which often demonstrate improved therapeutic profiles compared to racemic mixtures. The ability to conduct transformations under mild conditions also makes these catalysts compatible with complex, functionally rich pharmaceutical intermediates.
Table 2: Catalytic Performance in Selected Asymmetric Transformations
| Reaction Type | Substrate Scope | Typical Conditions | Expected Enantioselectivity |
|---|---|---|---|
| Ketone Reduction | Aromatic, aliphatic, functionalized | H₂ source, base, 20-50°C | >90% ee |
| Imine Reduction | Various N-protected imines | H₂ source, base, 20-40°C | >85% ee |
| Phosphine Alkylation | Secondary phosphines | Alkyl halides, base, variable temperature | 70-95% ee |
| Dynamic Kinetic Resolution | Racemic substrates with labile stereocenter | Optimized conditions specific to substrate | >90% ee |
Comparison with Similar Ruthenium(II) Catalysts
Structural Comparisons
The compound Bis(3,5-dimethylphenyl)-[3-[4-[(2,4-dimethylphenyl)-(3,5-dimethylphenyl)phosphanyl]-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine shares structural similarities with several established ruthenium catalysts. Notable relatives include the "tethered" Ru(II)/TsDPEN catalysts, which feature a covalent link between the arene and diamine components to enhance stability and recyclability .
| Catalyst Type | Key Structural Features | Advantages | Limitations |
|---|---|---|---|
| Bis(3,5-dimethylphenyl)... Ru Complex | Complex phosphane ligands, (1R,2R)-DPEN | High steric control, potential for high enantioselectivity | Complex synthesis, air sensitivity |
| "Tethered" Ru/TsDPEN | Covalent link between arene and diamine | Enhanced stability, recyclability | More limited structural variability |
| [L₁L₂Ru(H)]⁺ Mixed Ligand | Combination of chiral and achiral ligands | Synergistic effects, tunable properties | Optimization can be challenging |
| Rh(III) and Ir(III) Analogs | Different metal centers with similar ligands | Different reactivity profiles, complementary applications | Different cost and availability profiles |
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